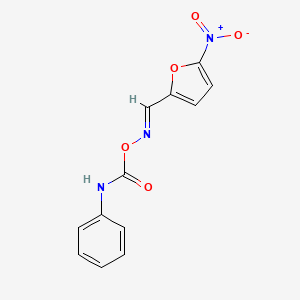
1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione
Übersicht
Beschreibung
1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione, also known as DMAMe, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. DMAMe is a yellow powder that is soluble in organic solvents and has a molecular weight of 338.4 g/mol.
Wirkmechanismus
The exact mechanism of action of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has been shown to have a low toxicity profile in vitro and in vivo, with no significant adverse effects reported in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione is its versatility, as it can be used in various fields and applications. 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione is also relatively easy to synthesize, with a high yield achievable under optimized conditions. However, 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has some limitations for lab experiments, including its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione, including:
1. Further studies on the mechanism of action of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione and its potential use as an anticancer agent.
2. Studies on the potential use of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione as a fluorescent probe for detecting metal ions in biological samples.
3. Development of new synthetic methods for 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione with improved yields and purity.
4. Exploration of the potential applications of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione in materials science, particularly in the synthesis of MOFs for gas storage and separation.
5. Investigation of the potential use of 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione in other fields, such as catalysis and sensors.
In conclusion, 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione is a versatile and promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Wissenschaftliche Forschungsanwendungen
1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has been studied for its potential use in various fields, including medicinal chemistry and materials science. In medicinal chemistry, 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In materials science, 1,2-bis(3-amino-4-methylphenyl)-1,2-ethanedione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
1,2-bis(3-amino-4-methylphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9-3-5-11(7-13(9)17)15(19)16(20)12-6-4-10(2)14(18)8-12/h3-8H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYXUPGJKYJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838970.png)
![N-[4-(acetylamino)phenyl]-1-naphthamide](/img/structure/B3838977.png)

![4-[(mesitylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838993.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B3838999.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B3839000.png)

![1-[(4-butylcyclohexyl)carbonyl]-1H-indole-2,3-dione](/img/structure/B3839025.png)
![3-(3-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839027.png)
![N-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzamide](/img/structure/B3839042.png)

![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)
![N'-[4-(dipropylamino)benzylidene]-3-phenylpropanohydrazide](/img/structure/B3839064.png)
